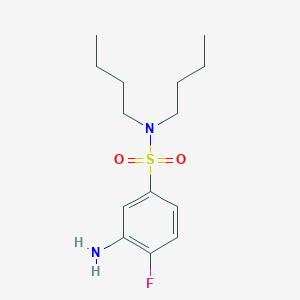
Benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of an amino group, a dibutyl group, and a fluorine atom attached to the benzenesulfonamide core.
Preparation Methods
The synthesis of benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-4-fluorobenzenesulfonamide and dibutylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, where the fluorine atom or the amino group is replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
Benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving enzyme inhibition.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation.
Comparison with Similar Compounds
Benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- can be compared with other similar compounds, such as:
Benzenesulfonamide, 3-amino-4-fluoro-N,N-dimethyl-: This compound has a similar structure but with dimethyl groups instead of dibutyl groups.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound contains a bromine atom and a fluorophenyl group, making it structurally different but still within the sulfonamide class.
4-Amino-N-(3-methoxypropyl)benzenesulfonamide: This compound has an amino group and a methoxypropyl group, highlighting the diversity within the sulfonamide family.
The uniqueness of benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1152601-81-4 |
|---|---|
Molecular Formula |
C14H23FN2O2S |
Molecular Weight |
302.41 g/mol |
IUPAC Name |
3-amino-N,N-dibutyl-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H23FN2O2S/c1-3-5-9-17(10-6-4-2)20(18,19)12-7-8-13(15)14(16)11-12/h7-8,11H,3-6,9-10,16H2,1-2H3 |
InChI Key |
ZYLZBZXVRRPLGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC(=C(C=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















